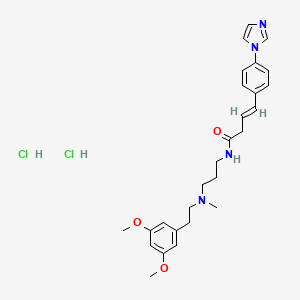
3-Butenamide, N-(3-((2-(3,5-dimethoxyphenyl)ethyl)methylamino)propyl)-4-(4-(1H-imidazol-1-yl)phenyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E 4080, also known as (E)-N-[3-((N’-(2-(3,5-dimethoxyphenyl)-ethyl)-N’-methyl)amino)propyl]-4-(4-(1H-imidazol-1-yl)-phenyl)-3-butenamide dihydrochloride dihydrate, is a small molecule drug initially developed by Eisai Co., Ltd. It functions as a potassium channel agonist and voltage-gated calcium channel blocker. E 4080 has been investigated for its potential therapeutic applications in treating cardiovascular and nervous system diseases, including angina pectoris and cardiac arrhythmias .
Preparation Methods
E 4080 is synthesized through a multi-step chemical process involving the reaction of various organic compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the imidazole and phenyl groups.
Substitution reactions: Subsequent steps involve substitution reactions to introduce the dimethoxyphenyl and ethyl groups.
Final assembly: The final step involves the coupling of the core structure with the propyl and butenamide groups to form the complete molecule.
Industrial production methods for E 4080 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
E 4080 undergoes various chemical reactions, including:
Oxidation: E 4080 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: E 4080 is used as a model compound in studies involving potassium channel agonists and calcium channel blockers.
Biology: Research on E 4080 has provided insights into the modulation of ion channels and their role in cellular signaling.
Medicine: E 4080 has shown promise as a therapeutic agent for treating cardiovascular diseases, such as angina pectoris and cardiac arrhythmias.
Mechanism of Action
E 4080 exerts its effects by targeting potassium channels and voltage-gated calcium channels. As a potassium channel agonist, it enhances the activity of potassium channels, leading to hyperpolarization of the cell membrane and reduced excitability. As a voltage-gated calcium channel blocker, E 4080 inhibits the influx of calcium ions into cells, which helps to reduce muscle contraction and alleviate symptoms of cardiovascular diseases .
Comparison with Similar Compounds
E 4080 can be compared with other potassium channel agonists and calcium channel blockers, such as pinacidil and nifedipine. While pinacidil primarily acts as a potassium channel opener, nifedipine is a well-known calcium channel blocker. E 4080’s unique combination of both potassium channel agonist and calcium channel blocker activities sets it apart from these compounds. This dual mechanism of action provides a broader therapeutic potential for treating cardiovascular and nervous system diseases .
Similar compounds include:
Pinacidil: A potassium channel opener used to treat hypertension.
Nifedipine: A calcium channel blocker used to treat hypertension and angina.
Alinidine: A bradycardic agent with some vasodilating properties.
Properties
CAS No. |
127404-34-6 |
|---|---|
Molecular Formula |
C27H36Cl2N4O3 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(E)-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]-4-(4-imidazol-1-ylphenyl)but-3-enamide;dihydrochloride |
InChI |
InChI=1S/C27H34N4O3.2ClH/c1-30(16-12-23-18-25(33-2)20-26(19-23)34-3)15-5-13-29-27(32)7-4-6-22-8-10-24(11-9-22)31-17-14-28-21-31;;/h4,6,8-11,14,17-21H,5,7,12-13,15-16H2,1-3H3,(H,29,32);2*1H/b6-4+;; |
InChI Key |
KKUNFGOKUGASRQ-SLNOCBGISA-N |
SMILES |
CN(CCCNC(=O)CC=CC1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
Isomeric SMILES |
CN(CCCNC(=O)C/C=C/C1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
Canonical SMILES |
CN(CCCNC(=O)CC=CC1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
Synonyms |
E 4080 E-N-(3-((N'-(2-(3,5-dimethoxyphenyl)ethyl)-N'-methyl)amino)propyl)-4-(4-(1H-imidazol-1-yl)phenyl)-3-butenamide dihydrochloride dihydrate E4080 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















